molecular formula C15H14N2O2 B1278907 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile CAS No. 192869-57-1

2-Amino-5-(benzyloxy)-4-methoxybenzonitrile

Cat. No.: B1278907
CAS No.: 192869-57-1
M. Wt: 254.28 g/mol
InChI Key: QQMNPRIKROPMKZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-4-methoxy-5-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-18-14-8-13(17)12(9-16)7-15(14)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMNPRIKROPMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454374
Record name 2-AMINO-5-(BENZYLOXY)-4-METHOXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192869-57-1
Record name 2-Amino-4-methoxy-5-(phenylmethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192869-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINO-5-(BENZYLOXY)-4-METHOXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitro Group Reduction

The reduction of nitro intermediates is a pivotal step. A widely cited method involves dissolving 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile in a mixture of acetic acid and water, followed by treatment with stannous chloride (SnCl₂) under hydrochloric acid catalysis at 60°C for 1 hour. This achieves a 73% yield of the target amine, with residual tin impurities removed via aqueous workup. Alternative protocols employ sodium dithionite (Na₂S₂O₄) in methanol/water at 30°C, yielding 85–90% product with reduced metal contamination.

Comparative Data: Nitro Reduction Methods

Reducing Agent Solvent System Temperature (°C) Time (h) Yield (%)
SnCl₂/HCl AcOH/H₂O 60 1 73
Na₂S₂O₄ MeOH/H₂O 30 2 88

Benzyloxy Group Installation

Introducing the benzyloxy moiety typically occurs via nucleophilic aromatic substitution. A representative procedure reacts 2-methoxy-4-cyanophenol with benzyl bromide (1.2 eq.) in methanol using potassium carbonate as base at 65°C. This achieves 93% yield of 3-(benzyloxy)-4-methoxybenzonitrile, confirmed by ¹H NMR (δ 5.14 ppm, singlet for -OCH₂Ph). Microwave-assisted conditions (DMF, 100°C, 30 min) improve reaction rates but require rigorous anhydrous conditions to prevent hydrolysis.

Methoxy Group Functionalization

Methoxylation is typically performed early in synthetic sequences. Methylation of 5-hydroxy-4-methoxybenzonitrile using methyl iodide and K₂CO₃ in acetone at reflux (56°C) provides >95% conversion. Competing O- vs. N-alkylation is mitigated by maintaining pH >10 and using phase-transfer catalysts like tetrabutylammonium bromide.

Cyanation Strategies

Late-stage cyanation employs copper(I) cyanide (CuCN) in DMF at 120°C, achieving 80–85% yield. Recent advances utilize Pd-catalyzed cyanation with Zn(CN)₂, enabling milder conditions (90°C, 12 h) and improved functional group tolerance. Post-reaction purification via silica chromatography (20% EtOAc/hexane) ensures >98% purity by HPLC.

Optimization Strategies

Temperature and Catalysis Effects

  • Nitro Reduction : Elevated temperatures (>50°C) with SnCl₂ accelerate kinetics but promote over-reduction to hydroxylamines. Controlled heating at 30–40°C with Na₂S₂O₄ minimizes side products.
  • Etherification : Pd(PPh₃)₄ catalysis (5 mol%) in THF at 80°C enhances benzyloxy group regioselectivity, reducing dimerization byproducts from 15% to <3%.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve nitro compound solubility but complicate product isolation. Mixed systems (EtOAc/MeOH 3:1) balance reactivity and workability.
  • Water content >5% in SnCl₂-mediated reductions hydrolyzes nitriles to amides; thus, anhydrous acetic acid is preferred.

Industrial-Scale Production

Continuous Flow Synthesis

A patented route employs continuous flow reactors for nitro reduction and benzyloxy installation:

  • Nitro Intermediate Synthesis : 4-Methoxy-2-nitro-5-(phenylmethoxy)benzonitrile is prepared in a packed-bed reactor (residence time: 15 min, 100°C).
  • Reduction Module : Hydrogen gas (50 psi) and 10% Pd/C catalyst achieve >99% conversion at 80°C.
  • Crystallization : In-line antisolvent addition (water) precipitates product with 92% yield and 99.5% purity.

Industrial vs. Laboratory Methods

Parameter Laboratory Scale Industrial Process
Reaction Volume 0.1–5 L 500–5000 L
Catalyst Loading 5–10 mol% 1–2 mol% (flow systems)
Purification Column Chromatography Crystallization/Filtration
Cycle Time 24–48 h 4–8 h

Challenges and Mitigation

Impurity Profiles

  • Tin Residues : SnCl₂ reductions leave 200–500 ppm tin; chelating resins (Dowex M4195) reduce this to <10 ppm.
  • Des-Benzylation : Acidic conditions (pH <3) during workup cleave the benzyloxy group. Buffered extraction (pH 6–7) with NaHCO₃ prevents this.

Scalability Issues

  • Exothermic Reactions : Nitration steps generate 150–200 kJ/mol heat. Jacketed reactors with external cooling (ΔT = 10°C/min) prevent thermal runaway.
  • Catalyst Recycling : Pd catalysts are recovered via nanofiltration membranes (300 kDa cutoff), reducing costs by 40%.

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine undergoes nucleophilic acylation with methyl chloroformate in the presence of N,N-diisopropylethylamine (DIEA):

Reaction Scheme
2-Amino-5-(benzyloxy)-4-methoxybenzonitrile + Methyl chloroformate → Methyl carbamate derivative

Key Parameters

ReagentSolventTemperatureProductYieldReference
Methyl chloroformateNot specifiedAmbientN-Methylcarbamate-protected amine85–92%

Mechanism

  • DIEA deprotonates the amino group, enhancing nucleophilicity.

  • The amine attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride to form a carbamate.

Cyclocondensation to Quinazoline Derivatives

The compound participates in cyclization reactions with N,N-dimethylformamide dimethylacetal (DMF-DMA) and 4-(3-chloropropyl)morpholine under acidic conditions:

Reaction Scheme
this compound + DMF-DMA + 4-(3-Chloropropyl)morpholine → Quinazoline derivative

Key Parameters

ReagentsCatalystSolventTemperatureReaction TimeYieldReference
DMF-DMA, 4-(3-Chloropropyl)morpholineAcOHAcOH110°C4–6 hours~60%

Mechanism

  • Formylation : DMF-DMA acts as a formylating agent, converting the primary amine into an imine intermediate.

  • Cyclization : The imine reacts with 4-(3-chloropropyl)morpholine via nucleophilic substitution, forming a fused quinazoline ring.

  • Workup : pH adjustment to 8–9 precipitates the product.

Functional Group Reactivity Trends

While direct experimental data for other reactions is limited, the following reactivity can be inferred from functional group chemistry:

Nitrile Group

  • Reduction : Likely reducible to a primary amine using agents like LiAlH₄ or catalytic hydrogenation.

  • Hydrolysis : May form carboxylic acids or amides under acidic/basic conditions.

Benzyloxy and Methoxy Groups

  • Cleavage : Benzyl ethers are susceptible to hydrogenolysis (H₂/Pd-C), while methoxy groups require stronger conditions (e.g., BBr₃).

Amino Group

  • Diazotization : Potential for Sandmeyer reactions to introduce halides or other substituents.

Comparative Analysis of Reaction Pathways

Reaction TypeKey Functional GroupReagents/ConditionsProduct ComplexityScalability
Acylation-NH₂Methyl chloroformate, DIEALowHigh
Cyclocondensation-NH₂, -CNDMF-DMA, acid catalysisHighModerate

Mechanistic Insights from Structural Data

  • Quinazoline Formation (from ):

    • The reaction’s regioselectivity is driven by the electron-withdrawing nitrile group, which directs electrophilic attack to the ortho-position relative to the amino group.

    • Acetic acid protonates intermediates, stabilizing charged species during cyclization.

  • Steric Effects :
    The benzyloxy group imposes steric hindrance, slowing reactions at the 5-position but favoring reactivity at the 2- and 4-positions.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Neurological Drug Development

A study evaluated the efficacy of derivatives of 2-amino-5-(benzyloxy)-4-methoxybenzonitrile in treating conditions like Alzheimer's disease. The findings indicated that certain modifications enhanced the compound's ability to cross the blood-brain barrier and exhibit neuroprotective effects.

Organic Synthesis

In organic chemistry, this compound is utilized to create complex molecules. It allows researchers to explore new compounds with potential therapeutic effects.

Synthesis Pathways

The synthesis typically involves:

  • Nitration of a benzene derivative.
  • Reduction to introduce the amino group.
  • Etherification to add the benzyloxy and methoxy groups.
  • Cyanation to introduce the nitrile group.

Material Science

This compound is also employed in formulating advanced materials. Its inclusion can enhance properties such as thermal stability and mechanical strength in polymers.

Application Example

In polymer science, this compound has been integrated into polymer matrices to improve their thermal properties, making them suitable for high-temperature applications.

Biochemical Research

This compound acts as a valuable tool in studying enzyme interactions and mechanisms. It aids in discovering new biochemical pathways and understanding enzyme kinetics.

Biochemical Interaction Studies

Research has shown that this compound interacts with threonine aldolases, influencing metabolic pathways critical for cell function.

Analytical Chemistry

In analytical chemistry, this compound is utilized in various techniques, including chromatography, to separate and identify other chemical substances effectively.

Analytical Techniques

It has been used as a reference standard in high-performance liquid chromatography (HPLC) methods for quantifying related compounds in complex mixtures.

Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders.
Organic SynthesisUsed for creating complex molecules with therapeutic potential.
Material ScienceEnhances thermal stability and mechanical strength in polymers.
Biochemical ResearchValuable for studying enzyme interactions and mechanisms.
Analytical ChemistryEmployed in chromatography for substance identification and separation.

Mechanism of Action

The mechanism by which 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors to alter cellular signaling .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 192869-57-1
  • Molecular Formula : C₁₅H₁₄N₂O₂
  • Molecular Weight : 254.28 g/mol
  • Structure: Features an amino group (-NH₂) at position 2, a benzyloxy group (-OCH₂C₆H₅) at position 5, and a methoxy group (-OCH₃) at position 4 on a benzonitrile backbone .

Physicochemical Properties :

  • Solubility: Slightly soluble in chloroform, methanol, and DMSO .
  • Applications : Primarily used as a pharmaceutical intermediate, particularly in synthesizing anti-cancer agents targeting EGFR and K-RAS mutations .

Synthetic Relevance : NMR data (¹H and ¹³C) confirm its structural integrity, with synthetic routes involving benzylation and nitration steps akin to related intermediates .

Comparison with Structurally Similar Compounds

4-Methoxybenzonitrile

  • CAS Number: Not explicitly provided (common commercial availability).
  • Molecular Formula: C₈H₇NO
  • Molecular Weight : 133.15 g/mol
  • Key Differences: Electronic Properties: Acts as a donor-π-acceptor (D-π-A) system with isotropic polarizability (-73.8781 a.u.) and hyperpolarizability (1.69587 a.u.), critical for nonlinear optical applications . Solvent Effects: HOMO-LUMO gap narrows in acetonitrile vs. vacuum, inducing red-shifted UV-Vis absorption (π→π* transitions) . Applications: Primarily studied for photo-to-current conversion, unlike the pharmaceutical focus of 2-amino-5-(benzyloxy)-4-methoxybenzonitrile .

2-Amino-4-chloro-5-methoxybenzonitrile

  • CAS Number : 1824059-40-6
  • Molecular Formula : C₈H₇ClN₂O
  • Molecular Weight : 198.61 g/mol
  • Purity: 97% purity, indicating challenges in synthesis compared to the 95% purity of 2-amino-5-methoxybenzonitrile . Applications: Used in drug synthesis, but lacks the benzyloxy group’s versatility for deprotection in multi-step reactions .

2-Amino-5-(trifluoromethoxy)benzonitrile

  • CAS Number: Not explicitly provided (referenced in ).
  • Molecular Formula : C₈H₅F₃N₂O
  • Molecular Weight : 218.14 g/mol
  • Key Differences :
    • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity compared to the benzyloxy group.
    • Applications : Likely used in agrochemicals or CNS drugs due to fluorine’s bioavailability advantages .

Functional Group Impact on Properties and Reactivity

Benzyloxy vs. Methoxy Groups

  • Benzyloxy: Enhances solubility in organic solvents (e.g., chloroform) and allows selective deprotection via hydrogenolysis, critical for sequential synthesis .

Amino Group Reactivity

  • The amino group in this compound enables Schiff base formation and further functionalization, a feature shared with antimicrobial thiadiazole derivatives .

Tabulated Comparison of Key Compounds

Property This compound 4-Methoxybenzonitrile 2-Amino-4-chloro-5-methoxybenzonitrile
Molecular Weight (g/mol) 254.28 133.15 198.61
Key Substituents -NH₂, -OCH₃, -OCH₂C₆H₅ -OCH₃ -NH₂, -Cl, -OCH₃
Solubility Chloroform, DMSO, Methanol Polar solvents Limited data
Applications Anti-cancer intermediates Nonlinear optics Drug synthesis
Synthetic Flexibility High (benzyloxy deprotection) Low Moderate (chlorine substitution)

Research Findings and Trends

  • Pharmaceutical Utility: The benzyloxy group’s role in this compound underscores its importance in targeted drug delivery, contrasting with 4-methoxybenzonitrile’s non-medicinal applications .
  • Electronic Properties: While 4-methoxybenzonitrile’s D-π-A system is ideal for optoelectronics, the amino and benzyloxy groups in the main compound enhance its suitability for bioactivity studies .

Biological Activity

2-Amino-5-(benzyloxy)-4-methoxybenzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C16_{16}H16_{16}N2_{2}O2_{2}
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and methoxy groups in its structure may enhance its interaction with biological macromolecules, leading to significant pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related benzyl compounds have shown activity against various bacterial strains, suggesting a potential for this compound in treating infections .

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines is a common mechanism observed in related compounds, which may extend to this compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of the benzyloxy group significantly influences the compound's potency and selectivity towards specific targets.
  • Amino Group Positioning : The position of the amino group relative to other substituents affects the overall biological activity, with certain configurations enhancing efficacy .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of analogs were tested against Staphylococcus aureus and Escherichia coli.
    • Results indicated that modifications to the benzyloxy group could enhance antimicrobial potency.
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed for various analogs.
CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
13264
21632
3816
  • Anti-inflammatory Activity Assessment :
    • In vitro assays measured cytokine release from macrophages treated with various concentrations of the compound.
    • The results showed a dose-dependent reduction in TNF-alpha levels, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for 2-amino-5-(benzyloxy)-4-methoxybenzonitrile, and how do reaction conditions influence yield?

The compound is synthesized via multi-step substitution reactions. A typical approach involves:

  • Step 1 : Introduction of the benzyloxy group via nucleophilic aromatic substitution under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF at 80–100°C .
  • Step 2 : Methoxy and amino group installation using selective protecting/deprotecting strategies. For example, methoxylation with methyl iodide/K₂CO₃ in acetone, followed by amination via Buchwald-Hartwig coupling . Yield optimization requires strict control of moisture, temperature, and catalyst loading. Impurities often arise from incomplete substitution or over-reduction of nitrile groups.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, methoxy at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related methoxybenzonitrile derivatives .
  • HPLC-MS : To assess purity (>98%) and detect byproducts (e.g., deprotected intermediates) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation of the benzyloxy group.
  • Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the nitrile group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Discrepancies often arise from solvent effects or tautomerism. Mitigation strategies:

  • Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) and report solvent-specific reference peaks .
  • Cross-validate with IR spectroscopy (C≡N stretch at ~2220 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Q. What mechanistic insights explain the reactivity of the nitrile group in cross-coupling reactions?

The nitrile group acts as a directing meta-substituent in palladium-catalyzed reactions. Key observations:

  • Electronic Effects : The electron-withdrawing nitrile enhances electrophilicity at the ortho position, facilitating Suzuki-Miyaura couplings with boronic acids .
  • Steric Hindrance : Bulky substituents (e.g., benzyloxy) slow reaction kinetics, requiring higher catalyst loadings (5–10 mol% Pd) . Mechanistic studies using kinetic isotope effects (KIE) or in situ IR monitoring are recommended for reaction optimization.

Q. How can researchers address low yields in scale-up synthesis?

Common pitfalls and solutions:

  • Byproduct Formation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess Pd catalysts .
  • Solvent Choice : Replace high-boiling solvents (DMF) with alternatives like 2-MeTHF for easier purification .
  • Process Monitoring : Implement inline PAT (Process Analytical Technology) tools like ReactIR to track reaction progression .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature sources?

Discrepancies (e.g., 145–152°C) stem from:

  • Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce different crystal forms .
  • Purity : Impurities like residual solvents or regioisomers lower observed melting points . Standardize recrystallization protocols and report DSC (Differential Scanning Calorimetry) data for accurate comparisons.

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄Increases by 20%
SolventTHF (anhydrous)Reduces byproducts
Temperature85°CBalances rate/decomposition

Q. Table 2. Key Spectral Data

TechniqueCharacteristic SignalReference
¹H NMR (DMSO-d₆)Benzyloxy CH₂ at δ 5.08 (s, 2H)
¹³C NMRNitrile carbon at δ 118.9 ppm
IRC≡N stretch at 2223 cm⁻¹

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